2-Amino-4,4-dimethylpentanoic Acid vs. L-Isoleucine: 6-Fold and 24-Fold Enhanced Binding Affinity for Isoleucine 2-Epimerase (LbIleE)
α-Neopentylglycine (2-amino-4,4-dimethylpentanoic acid) exhibits substantially enhanced binding affinity for the active site of Lactobacillus buchneri isoleucine 2-epimerase (LbIleE) compared to the native substrate L-isoleucine and its diastereomer D-allo-isoleucine [1]. This differential recognition is a direct consequence of the compound's unique γ-gem-dimethyl group, which accommodates a hydrophobic pocket in the enzyme.
| Evidence Dimension | Substrate binding affinity (relative) |
|---|---|
| Target Compound Data | α-Neopentylglycine (2-amino-4,4-dimethylpentanoic acid) |
| Comparator Or Baseline | L-Isoleucine: 1-fold (baseline); D-allo-Isoleucine: 1-fold (baseline) |
| Quantified Difference | 6-fold greater binding affinity compared to L-isoleucine; 24-fold greater binding affinity compared to D-allo-isoleucine |
| Conditions | Enzyme: Lactobacillus buchneri isoleucine 2-epimerase (LbIleE); Assay: Substrate binding analysis |
Why This Matters
This quantifiable binding advantage enables researchers to probe the hydrophobic pocket of IleE with higher precision, making this compound a superior tool for developing selective antimicrobial agents targeting D-amino acid biosynthesis.
- [1] Mutaguchi, Y., et al. (2025). Bulky substrates of isoleucine 2-epimerase: α-Neopentylglycine and NV-5138. Bioorganic & Medicinal Chemistry Letters, 120, 129791. View Source
